molecular formula C17H15FN4O B2441202 5-Fluoro-N-[(6-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine CAS No. 2415468-29-8

5-Fluoro-N-[(6-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine

Cat. No. B2441202
CAS RN: 2415468-29-8
M. Wt: 310.332
InChI Key: BWYFBXJKVAFPGB-UHFFFAOYSA-N
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Description

5-Fluoro-N-[(6-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine is a chemical compound that has attracted significant scientific research attention due to its potential therapeutic applications. This compound is commonly referred to as 'compound X' in scientific literature.

Mechanism of Action

The mechanism of action of compound X is not fully understood. However, research has shown that it inhibits the activity of a protein called c-Met, which is involved in cancer cell growth and survival. In addition, compound X has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, research has shown that compound X has anti-inflammatory properties and can inhibit the growth of bacteria and fungi. However, further research is needed to fully understand the biochemical and physiological effects of compound X.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying cancer cell biology and for developing new cancer treatments. However, one limitation of using compound X is its low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on compound X. One area of interest is in developing new formulations of the compound that improve its solubility and bioavailability. In addition, further research is needed to fully understand the mechanism of action of compound X and to identify potential therapeutic targets for cancer treatment. Finally, research is needed to explore the potential use of compound X in combination with other cancer treatments to improve their efficacy.

Synthesis Methods

The synthesis of compound X involves a multi-step process that begins with the reaction of 6-methoxypyridin-3-ylmethanol with 4,6-dichloro-5-fluoropyrimidine. This reaction yields 5-fluoro-N-[(6-methoxypyridin-3-yl)methyl]-6-chloropyrimidin-4-amine, which is then treated with phenylboronic acid in the presence of a palladium catalyst to form compound X. The final product is obtained through purification using column chromatography.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications in the treatment of cancer. Research has shown that compound X has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, studies have shown that compound X is effective against cancer cells that are resistant to traditional chemotherapy drugs.

properties

IUPAC Name

5-fluoro-N-[(6-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-23-14-8-7-12(9-19-14)10-20-17-15(18)16(21-11-22-17)13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYFBXJKVAFPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CNC2=NC=NC(=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-N-[(6-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine

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